molecular formula C13H11N3O3 B1422407 2-(4-Methoxyphenoxymethyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile CAS No. 1112384-40-3

2-(4-Methoxyphenoxymethyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Cat. No. B1422407
CAS RN: 1112384-40-3
M. Wt: 257.24 g/mol
InChI Key: UWYRAXHKVWYFPP-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxymethyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is a chemical compound that has gained much attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the pyrimidine family and has been synthesized using different methods. In

Scientific Research Applications

Potential as Dihydrofolate Reductase Inhibitors

  • Structural characterization of dihydropyrimidine-5-carbonitrile derivatives reveals their potential as inhibitors of the human dihydrofolate reductase (DHFR) enzyme, crucial in cancer therapy (L. H. Al-Wahaibi et al., 2021).

Anticonvulsant Properties

  • Certain dihydropyrimidine-5-carbonitrile derivatives have shown significant anticonvulsant effects, indicating potential in seizure treatment (M. Shaquiquzzaman et al., 2012).

Chemical Reactivity and Biological Evaluation

  • The compound's derivatives exhibit diverse chemical reactivity, serving as building blocks for various nitrogen heterocyclic compounds. This versatility underlines its potential in drug development (O. Farouk et al., 2021).

Corrosion Inhibition

  • A pyrimidine derivative has been found effective in inhibiting copper corrosion in saline environments, suggesting applications in material science and engineering (K. F. Khaled et al., 2011).

Molecular Docking and Synthesis Studies

  • Substituted dihydropyrimidine-5-carbonitrile derivatives, through molecular docking studies, have shown affinity with the CDK4 protein, indicating potential for cancer treatment (M. R. Holam et al., 2022).

Spectroscopic Analysis and Potential as Chemotherapeutic Agent

  • Spectroscopic studies of dihydropyrimidine-5-carbonitrile derivatives provide insights into their potential as chemotherapeutic agents (Y. Sert et al., 2014).

Antiproliferative Activity in Cancer Research

  • Synthesized dihydropyrimidine-based compounds with pyrazoline moiety have shown notable antiproliferative activity against various cancer cell lines (F. Awadallah et al., 2013).

Antibacterial Activity

  • Novel pyrimidine-based heterocycles synthesized from dihydropyrimidine-5-carbonitrile demonstrate significant antibacterial activity (W. Shehta et al., 2019).

Antimicrobial Evaluation

  • New pyrimidines and condensed pyrimidines derived from dihydropyrimidine-5-carbonitrile have shown promising antimicrobial properties (Essam Abdelghani et al., 2017).

properties

IUPAC Name

2-[(4-methoxyphenoxy)methyl]-6-oxo-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-18-10-2-4-11(5-3-10)19-8-12-15-7-9(6-14)13(17)16-12/h2-5,7H,8H2,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYRAXHKVWYFPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NC=C(C(=O)N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenoxymethyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methoxyphenoxymethyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
Reactant of Route 2
2-(4-Methoxyphenoxymethyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
Reactant of Route 3
2-(4-Methoxyphenoxymethyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
Reactant of Route 4
2-(4-Methoxyphenoxymethyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
Reactant of Route 5
2-(4-Methoxyphenoxymethyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
Reactant of Route 6
2-(4-Methoxyphenoxymethyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

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